molecular formula C26H20F3N3OS B2378820 (E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide CAS No. 324070-09-9

(E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide

Cat. No. B2378820
M. Wt: 479.52
InChI Key: BOMRPPVYTSNLMT-QCWLDUFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C26H20F3N3OS and its molecular weight is 479.52. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophoretic Separation in Quality Control

(E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide and related substances, like imatinib mesylate, are separated using nonaqueous capillary electrophoresis. This method is effective for quality control due to its simplicity, effectiveness, and low cost. It provides baseline separation of analytes, employing factors like electrolyte type and concentration, applied voltage, and buffer modifier. This technique is promising for the quality control of related substances (Ye et al., 2012).

Synthesis and Biological Evaluation

The compound has potential in the synthesis of various novel derivatives with biological relevance. For instance, derivatives like pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine, which incorporate a similar thiazolyl benzimidazole moiety, have been synthesized. Some of these derivatives have demonstrated moderate effects against bacterial and fungal species, indicating potential applications in medicinal chemistry (Abdel‐Aziz et al., 2008).

Building Blocks for Asymmetric Synthesis

Compounds with structures similar to (E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide serve as building blocks in asymmetric synthesis. They facilitate the formation of products like alpha-hydroxycarboxylic acid derivatives, useful in various synthetic applications. These compounds, through processes like Mo-catalyzed asymmetric allylic alkylation, offer excellent regio- and diastereoselectivity and enantioselectivity (Trost et al., 2004).

Catalysis in Aza-Claisen Rearrangement

The compound's structure is relevant in catalysis, particularly in asymmetric aza-Claisen rearrangement. Homochiral cationic palladium(II) complexes, utilizing similar compounds, catalyze the rearrangement to produce benzamides with high enantiomeric excess. This process is significant in the synthesis of enantiomerically pure compounds (Uozumi et al., 1998).

Antibacterial and Antifungal Activity

The compound, through its derivatives, has demonstrated antibacterial and antifungal activities. For instance, benzamides synthesized from similar structures have shown inhibition of bacterial and fungal growth. This indicates its potential for further exploration in developing new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).

properties

IUPAC Name

N-[4-phenyl-3-prop-2-enyl-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F3N3OS/c1-2-16-32-22(18-10-5-3-6-11-18)24(31-23(33)19-12-7-4-8-13-19)34-25(32)30-21-15-9-14-20(17-21)26(27,28)29/h2-15,17H,1,16H2,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMRPPVYTSNLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(SC1=NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide

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